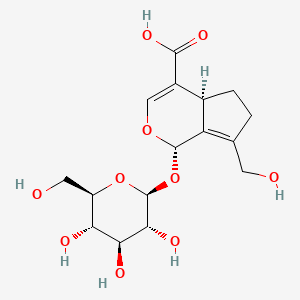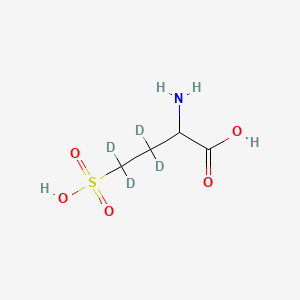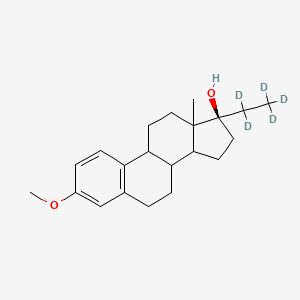
1,3,5(10)-Estratriene-17|A-ethyl-3,17|A-diol 3-methyl ether-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is a deuterium-labeled derivative of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 typically involves the deuteration of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether. Deuteration can be achieved through various methods, including catalytic exchange reactions, where the hydrogen atoms are replaced with deuterium atoms using a deuterium source such as deuterium gas (D2) or deuterated solvents .
Industrial Production Methods
Industrial production of deuterium-labeled compounds often involves large-scale catalytic exchange reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The process may include multiple steps of purification, such as chromatography, to isolate the desired deuterium-labeled compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Aplicaciones Científicas De Investigación
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Research: Used in studies involving hormone receptors and their interactions.
Industrial Applications: Employed in the development of new pharmaceuticals and in the study of drug-drug interactions.
Mecanismo De Acción
The mechanism of action of 1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 involves its interaction with specific molecular targets, such as hormone receptors. The deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in its biological activity compared to its non-deuterated counterpart. The pathways involved may include receptor binding, signal transduction, and metabolic degradation .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether: The non-deuterated version of the compound.
Estradiol: A naturally occurring estrogen hormone.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
1,3,5(10)-Estratriene-17α-ethyl-3,17β-diol 3-methyl ether-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can lead to differences in the rate of metabolic degradation and overall stability of the compound, making it a valuable tool in drug development and research .
Propiedades
Fórmula molecular |
C21H30O2 |
|---|---|
Peso molecular |
319.5 g/mol |
Nombre IUPAC |
(17S)-3-methoxy-13-methyl-17-(1,1,2,2,2-pentadeuterioethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17?,18?,19?,20?,21-/m0/s1/i1D3,4D2 |
Clave InChI |
NVYBDSYHTNOJSQ-SWAIXTRRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])[C@@]1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
SMILES canónico |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


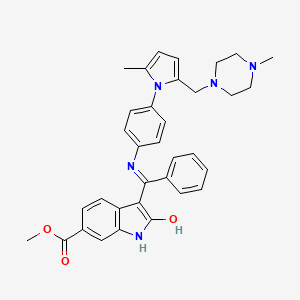
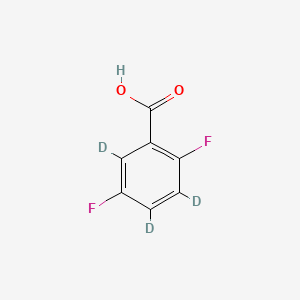
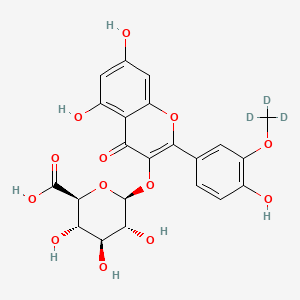
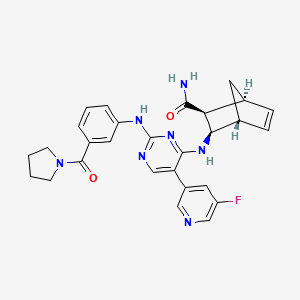

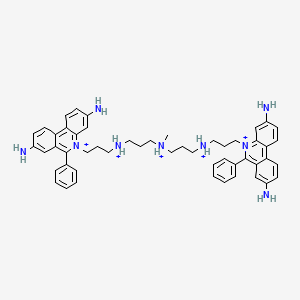


![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
